Ethyl 7-Hydroxyquinoline-6-carboxylate

Physicochemical characterization Synthetic chemistry Purification

Researchers targeting VEGFR/FGFR kinases require the precise 7-hydroxy-6-carboxylate regioisomer; common 8-hydroxy or 3-carboxylate isomers exhibit divergent metal-chelation and target-binding profiles, risking assay interference. • Matches O-desmethyl lenvatinib core; ethyl ester enables one-step amidation without pre-activation. • 7-OH isomer shows ~100-10,000× lower transition-metal chelation vs. 8-OH analogs, reducing metalloenzyme assay artifacts. • ≥95% HPLC purity ensures consistent coupling efficiency for kinase inhibitor library synthesis.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 1261631-01-9
Cat. No. B1459960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-Hydroxyquinoline-6-carboxylate
CAS1261631-01-9
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-13-10(8)7-11(9)14/h3-7,14H,2H2,1H3
InChIKeyZNZJMAXKSBFHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Hydroxyquinoline-6-carboxylate: Compound Overview


Ethyl 7-hydroxyquinoline-6-carboxylate (CAS 1261631-01-9) is a disubstituted quinoline derivative featuring a hydroxyl group at the 7-position and an ethyl ester at the 6-position of the bicyclic aromatic framework . With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound belongs to the hydroxyquinoline carboxylate ester family, a class widely exploited in medicinal chemistry for kinase inhibitor scaffolds, antimalarial agents, and metal-chelating pharmacophores . Unlike more common 8-hydroxyquinoline or 7-hydroxyquinoline-3-carboxylate regioisomers, the 7-hydroxy-6-carboxylate substitution pattern presents a distinct hydrogen-bonding topology and electronic distribution that can alter both target binding kinetics and downstream metabolic processing . The compound is commercially available at ≥95% purity from multiple vendors, though primary literature directly characterizing its differential properties remains sparse, underscoring the importance of evidence-based evaluation before procurement or experimental deployment.

Ethyl 7-Hydroxyquinoline-6-carboxylate: Irreplaceable by Generic Analogs


Quinoline carboxylate esters are not functionally interchangeable despite sharing a common bicyclic core. The position of the hydroxyl group dictates metal-chelation geometry, while the ester moiety controls lipophilicity, metabolic lability, and suitability for downstream amidation or hydrolysis . For example, the 7-hydroxy-3-carboxylate regioisomer (CAS 202595-32-2) has demonstrated anti-HBV activity in HepG2.2.15 cells, whereas the 7-hydroxy-6-carboxylate scaffold is structurally closer to the O-desmethyl metabolite of the FDA-approved multi-kinase inhibitor lenvatinib, suggesting a fundamentally different biological recognition profile . Even between ester variants, the methyl ester (CAS 1261846-43-8) and ethyl ester differ in boiling point by approximately 30 °C and in computed logP by roughly 0.3–0.5 units, which can significantly impact chromatographic behavior, formulation, and passive membrane permeability in cell-based assays . Consequently, substituting the ethyl 7-hydroxy-6-carboxylate with a regioisomer or different ester without revalidation risks altering synthetic pathway efficiency, biological activity, and analytical reproducibility.

Ethyl 7-Hydroxyquinoline-6-carboxylate: Comparative Evidence


Boiling Point Difference: Ethyl vs. Methyl Ester

The ethyl ester (target compound) exhibits a substantially higher boiling point compared to its methyl ester analog, directly impacting distillation-based purification strategies and thermal stability during reactions. The ethyl 7-hydroxyquinoline-6-carboxylate has a predicted boiling point of 354.2±22.0 °C at 760 mmHg, whereas the methyl 7-hydroxyquinoline-6-carboxylate (CAS 1261846-43-8) is predicted to boil at approximately 325±20 °C under the same pressure conditions . This approximately 29 °C difference means that the ethyl ester is less volatile and better suited for high-temperature amidation or transesterification reactions where low-boiling esters risk premature evaporation or azeotrope formation. Additionally, the flash point of the ethyl ester is 168.0±22.3 °C, which, while theoretically lower than the boiling point, still provides a wider safety margin for heated reactions compared to the methyl analog .

Physicochemical characterization Synthetic chemistry Purification

Anti-HBV Activity: 3-Carboxylate vs. 6-Carboxylate Regioisomers

The regioisomeric position of the carboxylate ester on the quinoline ring profoundly influences biological activity. Ethyl 7-hydroxyquinoline-3-carboxylate (CAS 202595-32-2) was evaluated in HepG2.2.15 cells and demonstrated significant anti-HBV activity; twelve novel derivatives were synthesized, and compounds 11a and 12c exhibited higher inhibitory potency than the positive control lamivudine in vitro . In contrast, the 6-carboxylate regioisomer (target compound) has not been reported to display direct anti-HBV activity but instead shares a substitution pattern with the lenvatinib O-desmethyl metabolite (4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide), a compound relevant to multi-kinase inhibition pharmacology . This divergence means that procurement for antiviral screening programs must distinguish between these regioisomers: the 3-carboxylate is validated for HBV targets, while the 6-carboxylate is structurally aligned with tyrosine kinase inhibitor scaffolds.

Antiviral research Hepatitis B virus Structure-activity relationship

Hydrolysis Lability: Ethyl Ester vs. Free Acid

The ethyl ester functionality provides a hydrolytically cleavable protecting group that the free carboxylic acid (7-hydroxyquinoline-6-carboxylic acid, CAS 1227608-04-9) lacks. In aqueous buffer at pH 7.4 and 37 °C, ethyl esters of aromatic carboxylic acids typically undergo esterase-mediated hydrolysis with half-lives in the range of 30 minutes to several hours depending on steric and electronic factors, whereas the free acid is immediately ionized at physiological pH and exhibits fundamentally different cellular permeability and protein binding profiles . The ethyl ester also enables direct amidation with primary amines under mild coupling conditions (e.g., HATU/DIPEA, DMF) to generate the corresponding 7-hydroxyquinoline-6-carboxamides without the need for pre-activation of the carboxylic acid . This synthetic versatility means that procurement of the ethyl ester rather than the free acid is advantageous when the intended application involves late-stage diversification or prodrug synthesis.

Prodrug design Conjugation chemistry Metabolic stability

Metal Chelation: 7-Hydroxy vs. 8-Hydroxy Isomers

The position of the hydroxyl group on the quinoline ring determines the geometry and stability of metal complexes. 8-Hydroxyquinoline (8-HQ) is the classic bidentate chelator forming stable 5-membered chelate rings with divalent metal ions; its carboxylate derivatives, such as ethyl 8-hydroxyquinoline-6-carboxylate, exhibit log stability constants (log K) in the range of 8–12 for Cu(II) and Zn(II) complexes . By contrast, 7-hydroxyquinoline derivatives, including the target compound, cannot form the same 5-membered chelate ring with the quinoline nitrogen and instead engage the hydroxyl and ester carbonyl in a distinct coordination mode . This topological difference means that the 7-hydroxy-6-carboxylate ester is predicted to have significantly lower metal-binding affinity, which can be an advantage when metal-chelation-related off-target effects (e.g., hERG channel block via Zn²⁺ disruption) are a concern in drug development.

Metal chelation Bioinorganic chemistry Antimicrobial mechanism

Ethyl 7-Hydroxyquinoline-6-carboxylate: Key Applications


Lenvatinib Analog Synthesis and Kinase Inhibitor Libraries

The ethyl 7-hydroxyquinoline-6-carboxylate scaffold matches the O-desmethyl lenvatinib core, making it a direct starting material for generating focused kinase inhibitor libraries. The ethyl ester enables one-step amidation to produce diverse carboxamide derivatives without the need for carboxylic acid pre-activation . Given that lenvatinib targets VEGFR1-3, FGFR1-4, and PDGFR, building blocks that preserve the 7-hydroxy-6-carbonyl geometry are critical for maintaining the correct hydrogen-bonding network with the kinase hinge region . Researchers procuring this compound for kinase drug discovery should verify purity ≥95% by HPLC to ensure that ester hydrolysis byproducts do not interfere with amidation coupling efficiency.

Low-Background Metal Binding Assays

Unlike 8-hydroxyquinoline derivatives that potently chelate transition metals and can generate false-positive results in metal-dependent enzyme assays, the 7-hydroxy isomer exhibits significantly reduced chelation capacity due to the inability to form a 5-membered N,O-chelate ring . This property is valuable for screening campaigns targeting metalloproteases, histone deacetylases, or other metal-dependent enzymes where the scaffold itself should not strip catalytic metal ions from the active site. Procurement of the 7-hydroxy-6-carboxylate ester rather than the 8-hydroxy isomer can reduce metal-related assay interference by an estimated 2–4 orders of magnitude in binding affinity .

Prodrug Design via Esterase Activation

The ethyl ester serves as a transient lipophilic mask that can be cleaved by intracellular esterases to release the polar 7-hydroxyquinoline-6-carboxylic acid inside target cells. This strategy is employed to improve membrane permeability while achieving intracellular accumulation of the active acid metabolite . Procurement for prodrug programs should prioritize the ethyl ester over the methyl ester because the ethyl group provides a larger steric shield against premature plasma esterase hydrolysis, extending the circulating half-life of the intact prodrug by an estimated 1.5- to 2-fold based on general ester prodrug structure-activity relationships .

6-Substituted Quinoline Diversity-Oriented Synthesis

The 7-hydroxy-6-carboxylate regioisomer is one of the less common substitution patterns in commercially available quinoline building blocks, offering access to chemical space that complements the more abundant 3-carboxylate and 8-hydroxy isomers . For diversity-oriented synthesis (DOS) campaigns aiming to maximize scaffold novelty, procuring this specific regioisomer rather than its analogs ensures that the resulting compound library explores the 6,7-disubstituted quinoline pharmacophore, which is underrepresented in public screening collections yet validated by the clinical success of lenvatinib-class therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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